molecular formula C16H17N3O2S B11971279 N-benzyl-2-(phenoxyacetyl)hydrazinecarbothioamide CAS No. 292644-02-1

N-benzyl-2-(phenoxyacetyl)hydrazinecarbothioamide

Cat. No.: B11971279
CAS No.: 292644-02-1
M. Wt: 315.4 g/mol
InChI Key: ALQWOGSGGAUIDV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(phenoxyacetyl)hydrazinecarbothioamide typically involves the reaction of benzyl hydrazinecarbothioamide with phenoxyacetic acid under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(phenoxyacetyl)hydrazinecarbothioamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of different hydrazine derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The specific conditions, such as temperature, pressure, and solvent, depend on the desired reaction and product.

Major Products Formed

The major products formed from these reactions vary based on the type of reaction and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various hydrazine derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Some similar compounds to N-benzyl-2-(phenoxyacetyl)hydrazinecarbothioamide include:

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct properties and potential applications compared to other similar compounds. Its phenoxyacetyl group, in particular, may contribute to unique reactivity and interactions in various chemical and biological contexts.

Properties

CAS No.

292644-02-1

Molecular Formula

C16H17N3O2S

Molecular Weight

315.4 g/mol

IUPAC Name

1-benzyl-3-[(2-phenoxyacetyl)amino]thiourea

InChI

InChI=1S/C16H17N3O2S/c20-15(12-21-14-9-5-2-6-10-14)18-19-16(22)17-11-13-7-3-1-4-8-13/h1-10H,11-12H2,(H,18,20)(H2,17,19,22)

InChI Key

ALQWOGSGGAUIDV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=S)NNC(=O)COC2=CC=CC=C2

Origin of Product

United States

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